Z-Ala-OMe

Enzymatic peptide synthesis Biocatalysis Ficin protease

Z-Ala-OMe (CAS 28819-05-8) enables kinetic-controlled peptide synthesis with ficin-catalyzed yields up to 91% and zero racemization. Its Z-protecting group is hydrogenolytically cleaved under neutral conditions, orthogonal to Boc (acid-labile) and Fmoc (base-labile) protection. This C-terminal methyl ester form is essential for α-chymotrypsin-mediated assembly in low-water organic systems, minimizing hydrolytic side-products versus free acid analogs.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 28819-05-8
Cat. No. B554440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-OMe
CAS28819-05-8
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1
InChIKeyOMDVFTVXPVXANK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-OMe (CAS 28819-05-8) Technical Baseline: What Scientific Procurement Requires


Z-Ala-OMe (CAS 28819-05-8), also known as Z-L-alanine methyl ester or N-(benzyloxycarbonyl)-L-alanine methyl ester, is a protected L-alanine derivative bearing a benzyloxycarbonyl (Cbz/Z) group at the N-terminus and a methyl ester at the C-terminus [1]. With molecular formula C₁₂H₁₅NO₄, molecular weight 237.25 g/mol, and typical commercial purity ≥98% by HPLC, the compound presents as a white powder with melting point 47–49 °C and optical rotation [α]ᴅ²⁰ = -33 to -37° (c=1 in MeOH) . As a Z-protected amino acid ester, it occupies a specific niche in peptide synthesis distinct from Boc-protected (acid-labile) and Fmoc-protected (base-labile) analogs, with the Z group enabling orthogonal protection strategies and hydrogenolytic deprotection under neutral conditions [1].

Why Z-Ala-OMe Cannot Be Interchanged with Z-Ala-OH, Boc-Ala-OMe, or Unprotected Ala-OMe


Substituting Z-Ala-OMe with seemingly similar compounds introduces quantifiable liabilities in reaction outcome and process economics. The C-terminal methyl ester confers distinct reactivity in kinetically controlled enzymatic peptide synthesis, where free acid analogs (e.g., Z-Ala-OH) function via fundamentally different thermodynamic control mechanisms, affecting both yield and product selectivity [1]. The Z protecting group is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protection—Z is removed by hydrogenolysis under neutral conditions, enabling synthetic sequences not achievable with either Boc or Fmoc alone [2]. Even among Z-protected alanine derivatives, the ester vs. acid form determines aqueous solubility and partitioning behavior in biphasic reaction systems, which directly impacts enzyme accessibility and coupling efficiency [1]. Generic substitution without accounting for these parameters leads to failed syntheses, racemization, or unacceptable yields in multi-step peptide manufacturing.

Z-Ala-OMe Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs


Enzymatic Coupling Efficiency: Z-Ala-OMe vs. Z-Ala-OH in Kinetically Controlled Dipeptide Synthesis

Z-Ala-OMe functions as an acyl donor in kinetically controlled dipeptide synthesis, whereas the corresponding free acid Z-Ala-OH operates via thermodynamic (equilibrium-controlled) mechanisms, fundamentally altering the reaction pathway and product profile [1]. In ficin-catalyzed dipeptide syntheses, Z-Ala-OMe coupled with various amino acid nucleophiles (L-Ala, D-Ala, L-Gln, D-Gln, L-Cys(Acm)) to yield peptide products ranging from 5% to 91% depending on the specific nucleophile, with no detectable racemization observed [2]. The ester substrate's considerable esterase activity at alkaline pH enables kinetically controlled peptide bond formation without secondary hydrolysis of the product [2]. In direct comparative studies using Funastrum clausum latex proteases, Z-Ala-OMe (kinetically controlled synthesis) and Z-Ala-OH (equilibrium-controlled synthesis) required different optimal solvent systems, with the ester showing distinct compatibility with ethyl acetate-based biphasic media [1].

Enzymatic peptide synthesis Biocatalysis Ficin protease

Aqueous Solubility Profile: Z-Ala-OMe vs. Typical Peptide Synthesis Intermediates

Z-Ala-OMe exhibits solubility in water or 1% acetic acid , a property that distinguishes it from many structurally similar protected amino acid derivatives that require organic co-solvents for dissolution. This aqueous compatibility facilitates enzymatic reactions in media that preserve enzyme activity and enable homogeneous reaction conditions without phase-transfer limitations . In comparative peptide synthesis studies, Z-Ala-OMe's water solubility allowed it to function effectively in pH-stat controlled aqueous reaction environments (pH 9.2) alongside the water-soluble nucleophiles L-alanine, D-alanine, L-glutamine, D-glutamine, and L-Cys(acetamidomethyl), yielding dipeptide products without precipitation or phase separation issues [1]. By contrast, more hydrophobic analogs such as Boc-Ala-OMe typically require organic solvent systems (e.g., DMF, DMSO) that may compromise enzyme stability or necessitate post-reaction solvent removal .

Solubility Reaction media Enzymatic catalysis

Substrate Specificity in α-Chymotrypsin vs. Subtilisin-Catalyzed Peptide Synthesis

In low-water organic solvent systems, Z-protected peptide esters (including Z-Ala-Ala-Phe-OMe) serve as acyl-group donors in protease-catalyzed peptide synthesis, with the Z group influencing enzyme recognition and reaction kinetics [1]. Comparative studies using α-chymotrypsin and subtilisin 72 revealed that organic solvent composition differentially affects the S'₁-specificity of α-chymotrypsin and the S₁-specificity of subtilisin 72, while the S₁-specificity of α-chymotrypsin and the S'₁-specificity of subtilisin 72 remained unaffected [1]. Increasing DMF content decreased the rate of α-chymotrypsin-catalyzed reactions with Z-protected substrates, whereas it accelerated subtilisin 72-catalyzed reactions—a solvent-enzyme interaction pattern that is substrate-dependent and observed with Z-protected peptide esters [1]. Hydrolysis of the acyl-group donor did not occur in α-chymotrypsin-catalyzed reactions with Z-protected substrates, whereas subtilisin 72-catalyzed reactions showed up to 50% formation of the hydrolyzed acid product (Mal-Ala-Ala-Phe-OH) at early reaction stages [1].

Protease specificity Enzymatic peptide synthesis Subtilisin

Enantiomeric Resolution with Alcalase: Z-Ala-OMe as a Substrate for L-Selective Hydrolysis

The industrial alkaline protease Alcalase catalyzes the stereoselective hydrolysis of N-protected amino acid esters in both aqueous solution and organic solvent systems with high yield and optical purity [1]. In this system, only the L-amino acid ester undergoes hydrolysis, leaving the D-enantiomer intact, enabling efficient kinetic resolution of racemic mixtures [1]. Z-Ala-OMe (Z-L-alanine methyl ester) serves as a representative substrate in this resolution methodology, which achieves high yields and optical purity in organic solvents [1]. The stability of Alcalase in organic solvents makes this approach particularly suitable for poorly water-soluble substrates, though Z-Ala-OMe's aqueous solubility provides additional processing flexibility .

Kinetic resolution Enantioselectivity Alcalase

Z-Ala-OMe Application Scenarios: Where Evidence Supports Selection


Kinetically Controlled Enzymatic Dipeptide Synthesis

Z-Ala-OMe is the preferred acyl donor when kinetic control of peptide bond formation is required, as demonstrated in ficin-catalyzed dipeptide synthesis achieving yields up to 91% with zero racemization at pH 9.2 [1]. This contrasts with Z-Ala-OH, which can only participate via equilibrium-controlled mechanisms, limiting achievable yields and product profiles . The ester's compatibility with aqueous-organic biphasic systems (e.g., ethyl acetate/buffer mixtures) further enables reactions that would be impossible with more hydrophobic protected amino acids .

Preparative-Scale Enzymatic Resolution of Racemic Amino Acid Esters

Z-Ala-OMe is a validated substrate for Alcalase-catalyzed kinetic resolution, wherein the enzyme selectively hydrolyzes the L-enantiomer while leaving the D-isomer intact [1]. This methodology achieves high yields and optical purity in both aqueous and organic solvent systems, leveraging the industrial robustness of Alcalase for cost-effective, scalable resolution [1]. The Z group's hydrogenolytic cleavage compatibility further enables downstream deprotection under neutral conditions orthogonal to both Boc and Fmoc strategies [1].

Orthogonal Protection Strategies in Multi-Step Peptide Synthesis

The Z (Cbz) protecting group is cleaved by hydrogenolysis under neutral conditions, whereas Boc requires acidic conditions and Fmoc requires basic conditions [1]. Z-Ala-OMe therefore enables synthetic sequences where acid- or base-labile functionality elsewhere in the molecule precludes Boc or Fmoc protection. In liquid-phase peptide synthesis of short peptides (e.g., aspartame, oxytocin), Z-protected amino acids remain cost-competitive with Boc-protected alternatives while offering orthogonal deprotection flexibility [1]. The commercial availability of Z-Ala-OMe at ≥98% purity with full analytical characterization supports its integration into GMP and research-grade peptide manufacturing workflows .

α-Chymotrypsin-Catalyzed Peptide Elongation with Minimal Hydrolysis

In low-water organic solvent systems, Z-protected peptide esters undergo α-chymotrypsin-catalyzed amide bond formation with zero detectable hydrolysis of the acyl-group donor [1]. This contrasts with subtilisin-catalyzed reactions, where up to 50% hydrolysis occurs at early reaction stages [1]. Z-Ala-OMe-based building blocks are therefore specifically suited for α-chymotrypsin-mediated peptide assembly when minimizing hydrolytic side-products is critical to overall yield and purification burden [1].

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